molecular formula C19H19N3O2S B1265352 (4-Methoxyphenyl)-[1-(4-thieno[2,3-d]pyrimidinyl)-4-piperidinyl]methanone

(4-Methoxyphenyl)-[1-(4-thieno[2,3-d]pyrimidinyl)-4-piperidinyl]methanone

Cat. No. B1265352
M. Wt: 353.4 g/mol
InChI Key: KJMXEUCARPOYRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-methoxyphenyl)-[1-(4-thieno[2,3-d]pyrimidinyl)-4-piperidinyl]methanone is an aromatic ketone and a thienopyrimidine.

Scientific Research Applications

Antimicrobial Activity

  • Compounds structurally related to (4-Methoxyphenyl)-[1-(4-thieno[2,3-d]pyrimidinyl)-4-piperidinyl]methanone have demonstrated interesting antimicrobial activity (Chaudhari, 2012).

Selective Estrogen Receptor Modulators (SERMs)

  • Analogues of this compound, such as Raloxifene, are known as selective estrogen receptor modulators (SERMs), indicating potential in breast and uterine health management (Palkowitz et al., 1997).

Parkinson's Disease Imaging

  • Synthesized derivatives are investigated for their potential in imaging LRRK2 enzyme in Parkinson's disease, enhancing diagnostic capabilities (Wang et al., 2017).

Structural Investigation

  • The compound's crystal structure has been determined, providing insights into its molecular configuration and potential for various applications (Akkurt et al., 2003).

Serotonin Receptor Affinity

  • Derivatives have shown high affinity for the 5-HT1A serotonin receptor, suggesting potential for psychiatric or neurological therapeutic applications (Modica et al., 1997).

Anticonvulsant Agent

  • Derivatives such as Epimidin, an anticonvulsant drug candidate, have been developed and validated for pharmaceutical applications (Severina et al., 2021).

Molecular Docking Studies

  • Studies including molecular docking have been conducted to understand the antiviral activity and pharmacokinetic behavior of related analogues (FathimaShahana & Yardily, 2020).

properties

Product Name

(4-Methoxyphenyl)-[1-(4-thieno[2,3-d]pyrimidinyl)-4-piperidinyl]methanone

Molecular Formula

C19H19N3O2S

Molecular Weight

353.4 g/mol

IUPAC Name

(4-methoxyphenyl)-(1-thieno[2,3-d]pyrimidin-4-ylpiperidin-4-yl)methanone

InChI

InChI=1S/C19H19N3O2S/c1-24-15-4-2-13(3-5-15)17(23)14-6-9-22(10-7-14)18-16-8-11-25-19(16)21-12-20-18/h2-5,8,11-12,14H,6-7,9-10H2,1H3

InChI Key

KJMXEUCARPOYRU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2CCN(CC2)C3=C4C=CSC4=NC=N3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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